7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol
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Overview
Description
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group helps to protect the hydroxyl group during various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
R-OH+TBDMS-Cl→R-O-TBDMS+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial during multi-step synthetic processes, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
- Triisopropylsilyl chloride (TIPS-Cl)
Uniqueness
Compared to other silyl protecting groups, the tert-butyl(dimethyl)silyl group offers a balance between stability and ease of removal. It is more stable than trimethylsilyl groups but easier to remove than triisopropylsilyl groups, making it a versatile choice for protecting hydroxyl groups in various synthetic applications.
Properties
CAS No. |
121372-78-9 |
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Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxyhept-2-en-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h7,9,14H,6,8,10-12H2,1-5H3 |
InChI Key |
YCYCJMBBAZXMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC=CCO |
Origin of Product |
United States |
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